molecular formula C20H17N3O2 B019437 1,3,5-Tri(3-pyridyl)-1,5-pentanoate CAS No. 94678-45-2

1,3,5-Tri(3-pyridyl)-1,5-pentanoate

Cat. No. B019437
CAS RN: 94678-45-2
M. Wt: 331.4 g/mol
InChI Key: QJZCWKXSMMCGNW-UHFFFAOYSA-N
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Description

"1,3,5-Tri(3-pyridyl)-1,5-pentanoate" is a chemical compound with interesting properties and diverse applications in scientific research. While specific literature directly addressing this compound is limited, related compounds with pyridyl and pentanoate structures have been studied extensively.

Synthesis Analysis

The synthesis of similar compounds, like 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, involves complex chemical processes, often using X-ray diffraction for structural determination (Guo, Zhang, & Li, 2014).

Molecular Structure Analysis

The molecular structure of related compounds typically features significant angles between phenyl and pyridine rings, influencing their chemical behavior and interactions (Guo, Zhang, & Li, 2014).

Chemical Reactions and Properties

Compounds with pyridyl and pentanedione groups exhibit unique chemical reactions. For instance, the reaction of 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione with benzylpentacarbonylmanganese shows complex coordination and cyclomanganation reactions, reflecting diverse chemical properties (Tully, Main, & Nicholson, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of pyridyl-pentanedione compounds are often determined using techniques like single-crystal X-ray diffraction. These properties are crucial for their applications in materials science and chemistry (Momeni, Fathi, Rahimi, & Rominger, 2019).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the behavior of such compounds. Studies often involve a range of spectroscopic and computational techniques to analyze these properties (Ohkura, Berbasov, & Soloshonok, 2003).

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Structure of Trigonal and Tetragonal Connectors: A study by Schwab, Noll, and Michl (2002) describes the synthesis of benzene derivatives with long rigid arms, including 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, for use as connectors in constructing large molecular structures. This synthesis involves copper-free Pd-mediated coupling and has applications in molecular engineering and design (Schwab, Noll, & Michl, 2002).

Coordination Chemistry

  • Coordination Chemistry of Tripyridyl-Triazine Ligands: Therrien (2011) reviewed the coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, which includes derivatives like 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. These compounds are used in luminescent materials, coordination polymers, and metalla-assemblies, demonstrating their versatility in chemical applications (Therrien, 2011).

Metal–Organic Frameworks

  • Sulfate Encapsulation in Metal–Organic Frameworks: Wu et al. (2010) reported on the self-assembly of metal–organic frameworks using ligands like pentane-1,5-diylbis(3-pyridin-3-ylurea), which is structurally related to 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. These frameworks demonstrate potential for encapsulating ions like sulfate, indicating their utility in ion exchange and storage applications (Wu et al., 2010).

Drug Delivery Applications

  • Drug Delivery via Metalla-Cages: A study by Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages using ligands like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, which is related to 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. This research highlights the potential of such structures in drug delivery applications (Mattsson et al., 2010).

properties

IUPAC Name

1,3,5-tripyridin-3-ylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZCWKXSMMCGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477655
Record name 1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(3-pyridyl)-1,5-pentanoate

CAS RN

94678-45-2
Record name 1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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